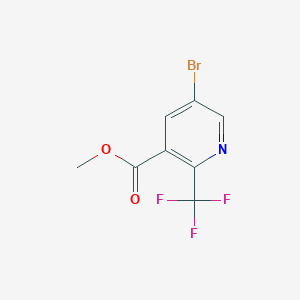

Methyl 5-bromo-2-(trifluoromethyl)nicotinate

Descripción

Methyl 5-bromo-2-(trifluoromethyl)nicotinate (CAS: 29241-66-5) is a nicotinic acid derivative characterized by a bromo substituent at the 5-position and a trifluoromethyl group at the 2-position of the pyridine ring, with a methyl ester at the carboxylic acid position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl and bromo groups, which influence its reactivity, stability, and interactions with biological systems . Its synthesis typically involves halogenation and esterification steps, as described in methods for trifluoromethyl-substituted nicotine-type compounds .

Propiedades

IUPAC Name |

methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGGZGFWIAWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(trifluoromethyl)nicotinate typically involves the bromination and trifluoromethylation of nicotinic acid derivatives. One common method includes the following steps:

Bromination: Nicotinic acid is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Trifluoromethylation: The brominated product is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for Methyl 5-bromo-2-(trifluoromethyl)nicotinate often involve large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors and automated systems to optimize reaction parameters and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution Reactions: Amino, thio, or alkoxy derivatives of the original compound.

Coupling Reactions: Biaryl or diaryl derivatives.

Reduction Reactions: Amines or alcohols.

Aplicaciones Científicas De Investigación

Methyl 5-bromo-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogues

The following compounds exhibit structural similarities to Methyl 5-bromo-2-(trifluoromethyl)nicotinate, with key differences in substituents and functional groups:

Reactivity and Stability

- Hydrolysis in Biological Systems :

Methyl 5-bromo-2-(trifluoromethyl)nicotinate’s ester group is susceptible to hydrolysis by human serum albumin (HSA), similar to other nicotinate esters. However, the electron-withdrawing trifluoromethyl group likely stabilizes the ester bond, extending its half-life compared to less substituted esters like methyl nicotinate (>95 hours) . In contrast, amide derivatives (e.g., the compound in ) resist hydrolysis due to the stability of the amide bond . - Synthetic Accessibility :

The trifluoromethyl group requires specialized synthetic routes, such as those described by Ashimori et al. , whereas bromo and chloro analogues can be prepared via direct halogenation .

Key Research Findings

Physicochemical Properties

- Lipophilicity : The trifluoromethyl and bromo groups enhance lipophilicity, improving blood-brain barrier penetration compared to carboxylic acid analogues (e.g., 3-Bromo-5-pyridine carboxylic acid) .

- Thermal Stability : Halogenated derivatives generally exhibit higher thermal stability due to strong C–Br and C–F bonds. Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate, for instance, is stable under standard storage conditions .

Actividad Biológica

Methyl 5-bromo-2-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

Methyl 5-bromo-2-(trifluoromethyl)nicotinate features a pyridine ring with a bromine atom and a trifluoromethyl group attached to its structure. The trifluoromethyl group is known for enhancing the compound's lipophilicity and reactivity, which can significantly influence its biological activity.

The biological activity of Methyl 5-bromo-2-(trifluoromethyl)nicotinate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It has potential interactions with nicotinic receptors, which could affect neurotransmission and other physiological functions.

Research indicates that the presence of the trifluoromethyl group enhances binding affinity to target proteins, which is crucial for its efficacy in various biological applications .

Antimicrobial Properties

Methyl 5-bromo-2-(trifluoromethyl)nicotinate has shown promising antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) that suggest significant antibacterial effects:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Methyl 5-bromo-2-(trifluoromethyl)nicotinate | 4.88 | Bacillus mycoides, E. coli, C. albicans |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

In vitro studies have demonstrated that Methyl 5-bromo-2-(trifluoromethyl)nicotinate exhibits notable anticancer properties. It has been tested against multiple cancer cell lines, showing varying degrees of effectiveness:

| Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin, µM) |

|---|---|---|

| A549 | 44.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HePG2 | 12.4 | 52.1 |

The compound's ability to down-regulate key genes involved in cancer progression (e.g., EGFR, KRAS) further supports its potential as an anticancer agent .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of nicotinic acid, including Methyl 5-bromo-2-(trifluoromethyl)nicotinate. The results indicated that this compound had one of the lowest MIC values among tested compounds, highlighting its potential as a potent antibacterial agent .

- Anticancer Research : In another investigation involving several human cancer cell lines, Methyl 5-bromo-2-(trifluoromethyl)nicotinate was found to be more effective than traditional chemotherapeutics at certain concentrations, suggesting its viability as a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of Methyl 5-bromo-2-(trifluoromethyl)nicotinate can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(aminomethyl)-2-(trifluoromethyl)nicotinate | Contains amino group; potential neuroactive properties | Notable pharmacological activities |

| Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate | Cyano group introduces different reactivity | Moderate biological activity |

The presence of both bromine and trifluoromethyl groups in Methyl 5-bromo-2-(trifluoromethyl)nicotinate enhances its reactivity and biological potency compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.